![molecular formula C21H21NO4S2 B2798783 Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-44-5](/img/structure/B2798783.png)

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

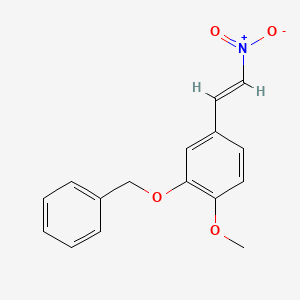

“Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is an organic compound. It is also known as "methyl 3-Sulfonyl amino-2-thiophenecarboxylate" . It has gained attention for its potential use in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4S2 and it has a molecular weight of 415.52.Physical and Chemical Properties Analysis

This compound appears as a white crystalline substance. It is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol . It has a density of 1.517±0.06 g/cm3 (Predicted), a melting point of 123-124 °C (Solv: water (7732-18-5)), a boiling point of 428.3±55.0 °C (Predicted), a flash point of 212.8°C, and a vapor pressure of 1.53E-07mmHg at 25°C .Applications De Recherche Scientifique

Chemical Synthesis and Modification

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is involved in various chemical synthesis processes, showcasing its versatility in organic chemistry. One significant application includes its use in the palladium-catalyzed arylation of thiophenes, where it undergoes regiospecific coupling with aryl/heteroaryl bromides to yield 5-arylated thiophene derivatives, highlighting its potential in synthesizing complex organic molecules (Bheeter, Bera, & Doucet, 2013). Additionally, its transformation into stable precursors for o-dimethylene thiophene through a facile synthesis route further demonstrates its utility in preparing novel thiophene-based compounds for further chemical investigations (Tso, Tsay, & Li, 1995).

Advanced Material Development

This compound also plays a crucial role in the development of advanced materials. For instance, its derivatives have been synthesized for the exploration of their potential as inverse agonists of peroxisome proliferator-activated receptor (PPAR) β/δ, offering insights into the molecular design of ligands with enhanced cellular activity (Toth et al., 2016). Such research paves the way for creating novel therapeutics targeting PPARβ/δ, which is significant in understanding and manipulating physiological and pathophysiological processes.

Environmental and Energy Applications

Moreover, the compound is involved in studies focusing on the environmental and energy sectors, such as the photochemical degradation of crude oil components. Research in this domain aims at elucidating the degradation pathways of thiophene derivatives in aquatic environments, contributing to our understanding of oil spill impacts and the natural attenuation processes of pollutants (Andersson & Bobinger, 1996). Another noteworthy application includes its role in synthesizing polymers for eco-friendly solvent-processed polymer solar cells, demonstrating its contribution to renewable energy technology by facilitating the development of high-efficiency and stable solar cells (Park et al., 2017).

Safety and Hazards

This compound is classified as an irritant. It may cause eye irritation and may cause sensitization by skin contact . Safety measures include avoiding contact with skin and eyes, and avoiding inhalation of its vapor. Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .

Propriétés

IUPAC Name |

methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-4-15-6-5-7-17(12-15)22-28(24,25)20-18(13-27-19(20)21(23)26-3)16-10-8-14(2)9-11-16/h5-13,22H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCFIOZNMGKDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2798701.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)

![4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2798712.png)

![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)

![3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798722.png)